1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by the presence of two 4-fluorobenzyl groups attached to the nitrogen atoms at positions 1 and 3 of the pyrido[3,2-d]pyrimidine ring. The pyrido[3,2-d]pyrimidine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
It is likely that it interacts with its target protein (potentially cdk2) to inhibit its function, leading to alterations in cell cycle progression . This could result in the inhibition of tumor cell proliferation.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties are crucial for determining the bioavailability of the compound, which in turn influences its efficacy.
Result of Action
The result of the compound’s action is likely to be the inhibition of cell proliferation, given its potential role as a CDK2 inhibitor . This could lead to a decrease in tumor growth in cancerous cells. Further investigations are needed to confirm the exact molecular and cellular effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione are largely tied to its interactions with various enzymes and proteins. Pyrido[2,3-d]pyrimidines, the class of compounds to which it belongs, have been found to interact with a variety of targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The nature of these interactions is complex and can involve enzyme inhibition or activation, changes in gene expression, and alterations in signaling pathways .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to this compound, have been found to inhibit CDK2, a key regulator of cell cycle progression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with different dosages .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzylamine and pyrido[3,2-d]pyrimidine-2,4-dione.
Condensation Reaction: The 4-fluorobenzylamine is reacted with pyrido[3,2-d]pyrimidine-2,4-dione in the presence of a suitable condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Used in the development of new pharmaceuticals with various biological activities.
Uniqueness
1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of two 4-fluorobenzyl groups, which enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities.
Properties
IUPAC Name |
1,3-bis[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2/c22-16-7-3-14(4-8-16)12-25-18-2-1-11-24-19(18)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNFDRZXGAHTOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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